3,5-Dimethyl-2-nitrobenzoic acid
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Overview
Description
3,5-Dimethyl-2-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO4 It is a derivative of benzoic acid, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring
Mechanism of Action
Target of Action
Nitro compounds, in general, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitro compounds typically undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .
Biochemical Pathways
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Pharmacokinetics
The polar character of the nitro group in nitro compounds generally results in lower volatility compared to ketones of about the same molecular weight .
Result of Action
Nitro compounds are known to have high reactivity, which can lead to various molecular and cellular interactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dimethyl-2-nitrobenzoic acid. For instance, nitration of alkanes is successful only when conducted at high temperatures in the vapor phase
Biochemical Analysis
Biochemical Properties
The nitro group in 3,5-Dimethyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Nitro compounds can undergo various reactions, including direct substitution with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .
Temporal Effects in Laboratory Settings
Nitro compounds are generally stable and can be identified by strong infrared bands .
Metabolic Pathways
Nitro compounds can be prepared through various pathways, including the direct substitution of hydrocarbons with nitric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the oxidation of 3,5-dimethyl-2-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromic acid to convert the methyl group into a carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing advanced reaction control systems to maintain the desired reaction conditions. The use of continuous flow reactors and automated monitoring systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Esterification: Alcohols, acid catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Reduction: 3,5-Dimethyl-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
3,5-Dimethyl-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are studied for their potential use in organic electronics and materials science.
Biology: The compound and its derivatives are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the nitro group, resulting in different reactivity and applications.
2-Nitrobenzoic acid: Lacks the methyl groups, affecting its chemical properties and reactivity.
3,5-Dinitrobenzoic acid: Contains an additional nitro group, leading to different chemical behavior and applications.
Uniqueness
3,5-Dimethyl-2-nitrobenzoic acid is unique due to the combination of its methyl and nitro substituents, which confer distinct chemical properties
Properties
IUPAC Name |
3,5-dimethyl-2-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5-3-6(2)8(10(13)14)7(4-5)9(11)12/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCXXRETYVGMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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